molecular formula C8H14N2Si B2474392 5-Trimethylsilylpyridin-3-amine CAS No. 2377034-96-1

5-Trimethylsilylpyridin-3-amine

Cat. No. B2474392
CAS RN: 2377034-96-1
M. Wt: 166.299
InChI Key: HEHOLXBQOYZLPI-UHFFFAOYSA-N
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Description

5-Trimethylsilylpyridin-3-amine is a compound that contains an amine and a trimethylsilyl group. An amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3 ], which is in turn bonded to the rest of a molecule .


Molecular Structure Analysis

The molecular structure of 5-Trimethylsilylpyridin-3-amine would consist of a pyridine ring with an amine group at the 3-position and a trimethylsilyl group at the 5-position. The exact structure would depend on the specific orientations and conformations of these groups .


Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH 4 +) ions and hydroxide (OH −) ions . Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume .

Scientific Research Applications

Selective Amination

Selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, prominently involves 5-Trimethylsilylpyridin-3-amine as an intermediary or related compound, showing high yields and chemoselectivity in producing amino-substituted pyridines. This process underscores the chemical's role in facilitating selective bonding of amino groups to specific positions on the pyridine ring, essential for synthesizing targeted organic compounds with high precision (Ji, Li, & Bunnelle, 2003).

Aminomethylation Reaction

The compound finds application in the aminomethylation of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes, indicating its utility in creating complex organic structures through the addition of aminomethyl groups to pyridine derivatives. This catalytic action, particularly with yttrium and gadolinium, enhances the formation of aminomethylated products, showcasing the compound's versatility in organic synthesis (Nagae et al., 2015).

Synthesis of Nucleoside 5'-Phosphoramidates

5-Trimethylsilylpyridin-3-amine is instrumental in the novel synthesis of nucleoside 5'-phosphoramidates through the reaction of nucleoside triphosphates with amines, mediated by trimethylsilyl chloride. This process parallels enzymatic reactions in biological systems, offering insights into the synthetic mimicry of natural biochemical processes and contributing to our understanding and development of nucleotide-based therapeutics (Zhu et al., 2005).

Amine-Functionalized Silica Synthesis

In the synthesis and rapid characterization of amine-functionalized silica, a process critical for various applications from catalysis to sensor technology, 5-Trimethylsilylpyridin-3-amine-related methodologies demonstrate the compound's broader applicability in materials science. The modification of colloidal silica surfaces with amino groups highlights its potential in creating functional materials for diverse scientific research and industrial applications (Soto-Cantu et al., 2012).

Organic Synthesis and Catalysis

The compound is also involved in organic synthesis and catalysis, as evidenced by its role in the selective synthesis of 2-methylidenepyrrol-3-ones from diynones and amines. This process, characterized by regio- and stereoselective formation of products, underlines the compound's importance in facilitating specific chemical reactions without the need for additives or catalysts, thereby contributing to the field of green chemistry (Pankova et al., 2019).

Mechanism of Action

Target of Action

5-Trimethylsilylpyridin-3-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The target compounds were examined for their COXs inhibitory action .

Mode of Action

The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into prostaglandins, leukotrienes, and some interleukins . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of these vital inflammatory mediators .

Biochemical Pathways

Among the complex metabolic pathways, pyrimidine biosynthesis is conserved in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) . Malignant cells reprogram metabolism pathway in response to various intrinsic and extrinsic drawbacks to fuel cell survival and growth .

Pharmacokinetics

Pharmacokinetic studies are indispensable to establish concentration-activity/toxicity relationships and facilitate target identification and new drug discovery .

Result of Action

Pyrimidines exhibit potent anti-inflammatory effects . Docking studies of pyrimidines with COX-2 enzyme were performed to elucidate their mode of action . The results indicated that pyrimidines displayed better score energy than the co-crystallized ligand .

Action Environment

Aromatic amines like 5-Trimethylsilylpyridin-3-amine are continuously entering the environment from various sources and have been designated as high priority pollutants . Their presence in the environment must be monitored at concentration levels lower than 30 mg L −1, compatible with the limits allowed by the regulations . Consequently, most relevant analytical methods to detect the aromatic amines composition in environmental matrices, and for monitoring their degradation, are essential .

properties

IUPAC Name

5-trimethylsilylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2Si/c1-11(2,3)8-4-7(9)5-10-6-8/h4-6H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHOLXBQOYZLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trimethylsilylpyridin-3-amine

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